molecular formula C15H14ClNO2 B15074754 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 196866-16-7

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B15074754
CAS No.: 196866-16-7
M. Wt: 275.73 g/mol
InChI Key: LVRISPVTNFQSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a methylphenyl group attached to a benzamide core. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide can be compared with other similar compounds such as:

  • 4-chloro-N-(2-methoxyphenyl)benzamide
  • 4-chloro-N-(2-methylphenyl)benzamide
  • 4-chloro-N-(2-methoxy-4-methylphenyl)benzamide

These compounds share similar structural features but differ in the position or presence of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .

Properties

CAS No.

196866-16-7

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-3-8-14(19-2)13(9-10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18)

InChI Key

LVRISPVTNFQSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.